molecular formula C20H24N6O4 B2857955 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923152-19-6

8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2857955
CAS No.: 923152-19-6
M. Wt: 412.45
InChI Key: YSNCQEVJXLOWGE-UHFFFAOYSA-N
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Description

8-(2-((2,4-Dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine-dione derivative characterized by a fused imidazo[2,1-f]purine core. Key structural features include:

  • Methyl substituents at positions 1, 3, and 7 on the purine-dione scaffold.
  • A 2-((2,4-dimethoxyphenyl)amino)ethyl side chain at position 8, introducing a substituted aniline moiety with electron-donating methoxy groups.

The 2,4-dimethoxyphenyl group may enhance receptor binding through π-π interactions and hydrogen bonding, while methyl groups improve metabolic stability by reducing oxidative dealkylation .

Properties

IUPAC Name

6-[2-(2,4-dimethoxyanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4/c1-12-11-26-16-17(23(2)20(28)24(3)18(16)27)22-19(26)25(12)9-8-21-14-7-6-13(29-4)10-15(14)30-5/h6-7,10-11,21H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNCQEVJXLOWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCNC4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazopurine known for its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17H21N5O2
  • Molecular Weight : 325.38 g/mol

This compound features a complex structure that includes an imidazo[2,1-f]purine core substituted with a dimethoxyphenyl group and an ethyl amine side chain.

Research indicates that the compound acts primarily through modulation of the serotonin 5-HT1A receptor , which is implicated in mood regulation and antidepressant effects. The intrinsic activity at this receptor suggests potential antidepressant-like properties. In animal models, it has shown significant effects in behavioral tests such as the forced swim test, indicating its ability to reduce depressive-like behavior .

Antidepressant-Like Effects

In a study evaluating related imidazopurine derivatives (AZ-853 and AZ-861), it was found that these compounds exhibited antidepressant-like activity mediated by 5-HT1A receptor activation. The study highlighted the importance of structural variations in determining pharmacological profiles .

Safety Profile

The safety profile of the compound is crucial for its therapeutic application. Preliminary studies suggest that while it does not exhibit anticholinergic properties, it may induce mild sedation and lipid metabolism disturbances upon repeated administration. Notably, AZ-853 was associated with weight gain in mice due to its α1-adrenolytic effects .

Comparative Pharmacology

A comparative analysis with other known compounds is essential to understand the unique properties of this imidazopurine derivative. Below is a summary table comparing the biological activities and effects of selected compounds:

CompoundAntidepressant ActivitySide EffectsMechanism
AZ-853StrongWeight gain, sedation5-HT1A agonist
AZ-861ModerateNone reported5-HT1A agonist
Other imidazopurinesVariableVariableVarious

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on AZ-853 and AZ-861 : Both compounds were tested in vivo for their antidepressant-like effects. AZ-853 showed superior efficacy in reducing depressive behaviors compared to AZ-861 due to better brain penetration capabilities .
  • Pharmacokinetic Analysis : The pharmacokinetic profiles revealed that these compounds have favorable absorption characteristics but require further investigation into their long-term safety and efficacy in humans.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound is compared to structurally related derivatives with variations in substituents, which influence pharmacological profiles:

Compound Key Structural Differences Biological Targets
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione 6,7-Dimethoxy-dihydroisoquinolinylbutyl chain at position 8 5-HT1A, 5-HT7, D2, PDE4B1, PDE10A
8-(2-((3-Chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4-dione 3-Chlorophenylaminoethyl side chain; additional methyl groups at positions 6 and 7 Not explicitly reported
8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4-dione Fluorophenyl-piperazinylpentyl chain at position 8 5-HT1A, 5-HT7 (Ki = 1.2–15 nM), PDE4B (IC50 > 10 µM)
CB11 (8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4-dione) 2-Aminophenyl group at position 8; butyl and methyl groups PPARɣ, ROS-mediated apoptosis in NSCLC cells

Receptor Affinity and Selectivity

  • 5-HT1A Affinity: Fluorophenyl-piperazinyl derivatives (e.g., compound 9 in ) exhibit high 5-HT1A affinity (Ki = 1.2 nM), surpassing the dimethoxy-substituted compound’s predicted affinity. The 2,4-dimethoxy group may reduce steric hindrance compared to bulkier dihydroisoquinoline chains in .
  • 5-HT7 Selectivity: Piperazine-linked analogues (e.g., AZ-853 ) show dual 5-HT1A/5-HT7 activity, while dihydroisoquinoline derivatives favor D2 and PDE inhibition.

Enzyme Inhibition and Pharmacokinetics

  • PDE4B/PDE10A Inhibition : Most imidazo-purine-diones exhibit weak PDE4B/PDE10A inhibition (IC50 > 10 µM), suggesting receptor-mediated effects dominate their pharmacology .
  • Metabolic Stability :
    • Piperazinylalkyl derivatives (e.g., 4b ) show moderate stability in human liver microsomes (HLM) (t1/2 = 45 min).
    • Methyl groups at positions 1, 3, and 7 enhance stability by reducing CYP450-mediated oxidation .

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Aryl Substituents : Electron-withdrawing groups (e.g., 3-CF3, 2-F) enhance 5-HT1A/5-HT7 affinity, while electron-donating groups (e.g., 2,4-OCH3) may improve metabolic stability .
  • Alkyl Chain Length : Pentyl or butyl linkers optimize receptor binding; shorter chains reduce potency .

Therapeutic Potential

  • CNS Disorders : High 5-HT1A affinity supports development for depression and anxiety .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful adjustment of reaction conditions. For example, using polar aprotic solvents (e.g., dimethylformamide) at 60–80°C with palladium catalysts can enhance coupling efficiency during intermediate formation . Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity, while recrystallization in ethanol removes residual impurities. Monitoring reaction progress with TLC (silica gel, UV detection) ensures intermediates are isolated at optimal conversion points .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ = 413.18), while ¹H and ¹³C NMR confirm substituent placement. For instance, the 2,4-dimethoxyphenyl group shows characteristic aromatic proton signals at δ 6.8–7.2 ppm and methoxy singlet peaks at δ 3.8–3.9 ppm . X-ray crystallography can resolve conformational ambiguities in the imidazo[2,1-f]purine core .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by storing aliquots at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (degradation control). Analyze samples monthly via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products. The dimethoxyphenyl moiety may oxidize under light exposure, necessitating amber vials and inert gas purging .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Use enzyme-linked assays (e.g., kinase inhibition) with ATP-competitive binding protocols. For receptor-targeted studies, radioligand displacement assays (e.g., adenosine A₂A receptor) at 10 nM–100 μM concentrations identify IC₅₀ values. Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, HepG2) assess antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer: Systematically modify substituents:

  • Replace the 2,4-dimethoxyphenyl group with halogenated or bulkier aryl groups to evaluate steric/electronic effects on receptor binding .
  • Vary the ethylamino linker length (e.g., propyl vs. butyl) to assess flexibility requirements. Test analogs in parallel using high-throughput screening (HTS) with dose-response curves (10-point dilution) to quantify potency shifts .

Q. What strategies can resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer: Cross-validate assays using standardized protocols (e.g., identical buffer pH, ATP concentrations). For cell-based discrepancies, confirm cell line authenticity (STR profiling) and culture conditions (e.g., serum-free vs. FBS-supplemented media). Employ orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity assays) to reconcile mechanistic differences .

Q. How can computational modeling guide target identification for this compound?

Methodological Answer: Perform molecular docking (AutoDock Vina, Glide) against purine-binding targets (e.g., cyclin-dependent kinases, adenosine receptors). Use homology modeling if crystal structures are unavailable. Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. What in vivo models are appropriate for pharmacokinetic and efficacy studies?

Methodological Answer: Use Sprague-Dawley rats for PK profiling: administer 10 mg/kg IV/orally, collect plasma at 0.5, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS to calculate AUC, Cmax, and half-life. For efficacy, employ xenograft models (e.g., HT-29 colon cancer) with biweekly compound administration (25 mg/kg IP) and tumor volume monitoring .

Q. How can researchers address low solubility during formulation for in vivo studies?

Methodological Answer: Use co-solvents (10% DMSO + 20% Cremophor EL in saline) or nanoformulation (liposomes, PEGylated nanoparticles). Characterize particle size (dynamic light scattering) and encapsulation efficiency (ultrafiltration). Compare bioavailability between formulations via AUC analysis .

Q. What toxicological endpoints should be prioritized in preclinical safety assessments?

Methodological Answer: Conduct acute toxicity (OECD 423) with escalating doses (50–2000 mg/kg) in rodents, monitoring for CNS depression or respiratory distress. Subchronic studies (28-day) evaluate hematological, hepatic, and renal biomarkers (ALT, creatinine). Histopathology of liver/kidney tissues identifies organ-specific toxicity .

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